N,N'-bis(2-methoxyphenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE is an organic compound with a complex structure that includes two methoxyphenyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE typically involves the reaction of 2,6-pyridinedicarboxylic acid with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while reduction can produce amines .
Scientific Research Applications
N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS(4-METHOXYPHENYL)NAPHTHALEN-2-AMINE: Similar in structure but with a naphthalene core instead of a pyridine ring.
N,N’-BIS(4-METHOXYPHENYL)UREA: Contains urea groups instead of carboxamide groups
Uniqueness
N,N’-BIS(2-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE is unique due to its specific combination of methoxyphenyl groups and a pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C21H19N3O4 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-N,6-N-bis(2-methoxyphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-27-18-12-5-3-8-14(18)23-20(25)16-10-7-11-17(22-16)21(26)24-15-9-4-6-13-19(15)28-2/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
PLPXPPAMNKSBEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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